molecular formula C6H16Cl2N2 B2442025 N-ethyl-N-methylazetidin-3-amine dihydrochloride CAS No. 2231676-11-0

N-ethyl-N-methylazetidin-3-amine dihydrochloride

Cat. No.: B2442025
CAS No.: 2231676-11-0
M. Wt: 187.11
InChI Key: CFHADJUBHYSVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N-ethyl-N-methylazetidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-3-8(2)6-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHADJUBHYSVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1CNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methylazetidin-3-amine dihydrochloride typically involves the reaction of N-ethylazetidin-3-amine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process may involve multiple recrystallization steps or the use of chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylazetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-N-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. It may also participate in chemical reactions that alter the structure and function of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-methylazetidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Biological Activity

N-ethyl-N-methylazetidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

This compound is characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. The compound's molecular formula is C6H13Cl2NC_6H_{13}Cl_2N, with a molecular weight of approximately 176.08 g/mol. Its structure includes an azetidine ring, which is crucial for its biological interactions.

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. Research indicates that it may modulate neurotransmitter systems, influencing pathways related to the central nervous system (CNS) .

Key Mechanisms:

  • Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter release and receptor activity.
  • Enzyme Interaction : It acts as a ligand for certain enzymes or receptors, potentially altering their activity and leading to therapeutic effects .

Anticancer Activity

This compound has shown promise in various studies regarding its anticancer properties. For instance, in vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The compound exhibited significant apoptotic signaling, with IC50 values indicating effective concentrations for inducing cell death .

Cell Line IC50 (μM) Mechanism
MCF-70.095Induction of apoptosis via caspase activation
Hs578T0.065Apoptosis induction and cell cycle arrest

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for:

  • Antimicrobial Properties : Preliminary studies suggest it may have activity against certain bacterial strains.
  • Neuroprotective Effects : Its modulation of neurotransmitter systems positions it as a candidate for further exploration in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Structure Key Activity
N,N-dimethylazetidin-3-amineTwo methyl groupsSimilar CNS activity
N-ethylazetidin-3-amineLacks methyl groupReduced potency compared to N-methyl variant
N-methylazetidin-3-amineLacks ethyl groupDifferent pharmacokinetic profile

This comparison highlights how variations in substitution can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study reported that treatment with the compound resulted in a significant increase in apoptotic cells in MCF-7 cultures when compared to control groups, indicating its potential as an anticancer agent .
  • Neuropharmacological Assessment : In another study focusing on CNS effects, the compound was found to enhance neurotransmitter release in neuronal cultures, suggesting possible applications in treating neurodegenerative diseases .

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